5-({[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}METHYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound “5-({[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}METHYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic molecule that features a combination of pyrazole, triazole, and morpholine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-({[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}METHYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would likely involve multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the morpholine and thiol groups. Typical reaction conditions might include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-({[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}METHYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-morpholinylpropyl-1,2,4-triazole
- 4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of “5-({[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}METHYL)-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxymethyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N6O2S/c1-15-3-5-16(6-4-15)30-19(13-17(27-30)21(22,23)24)32-14-18-25-26-20(33)29(18)8-2-7-28-9-11-31-12-10-28/h3-6,13H,2,7-12,14H2,1H3,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVKYEDHADDUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)OCC3=NNC(=S)N3CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.